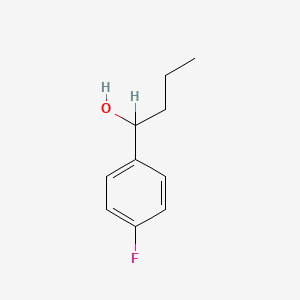

1-(4-Fluorophenyl)butan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZIMCQXZSILPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990605 | |

| Record name | 1-(4-Fluorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-83-6 | |

| Record name | 4-Fluoro-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-alpha-propylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-α-propylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Fluorophenyl)-butanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ3AU4DM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis of 1 4 Fluorophenyl Butan 1 Ol

Established Synthetic Routes from Precursor Compounds

Several reliable methods have been established for the synthesis of 1-(4-Fluorophenyl)butan-1-ol, primarily involving the reduction of a corresponding ketone or the formation of a crucial carbon-carbon bond.

Reduction of 1-(4-Fluorophenyl)butan-1-one and Related Ketones

A prevalent and straightforward method for synthesizing this compound is the reduction of its corresponding ketone precursor, 1-(4-Fluorophenyl)butan-1-one. This transformation can be efficiently achieved using various reducing agents. Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed in laboratory settings. These reactions are typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at controlled temperatures to ensure high yields and minimize side reactions.

| Reducing Agent | Solvent | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | >90% |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | >95% |

Carbon-Carbon Bond Formation Strategies (e.g., Grignard Reactions)

The construction of the carbon skeleton of this compound can be effectively accomplished through carbon-carbon bond formation strategies, with the Grignard reaction being a classic and versatile example. This approach involves the reaction of a Grignard reagent with a suitable carbonyl compound.

One common pathway is the reaction of 4-fluorobenzaldehyde (B137897) with propylmagnesium bromide. In this reaction, the propyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired this compound. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or THF, to prevent the quenching of the highly reactive Grignard reagent.

Another viable Grignard route involves the reaction of 4-fluorophenylmagnesium bromide with butanal. In this scenario, the aryl Grignard reagent adds to the aliphatic aldehyde to form the target secondary alcohol after hydrolysis.

| Reactants | Solvent | Product |

| 4-Fluorobenzaldehyde + Propylmagnesium Bromide | Diethyl Ether/THF | This compound |

| 4-Fluorophenylmagnesium Bromide + Butanal | Diethyl Ether/THF | This compound |

Catalytic Reduction Approaches

For larger-scale industrial applications, catalytic reduction methods are often preferred due to their efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric metal hydride reductions. Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under pressure.

Transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a suitable catalyst.

Enantioselective Synthesis of Chiral this compound

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. Consequently, the development of enantioselective methods to synthesize specific enantiomers of this compound is of paramount importance.

Asymmetric Hydrogenation and Other Chiral Reduction Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones like 1-(4-fluorophenyl)butan-1-one. This method utilizes a chiral catalyst to facilitate the addition of hydrogen across the carbonyl double bond, leading to the preferential formation of one enantiomer over the other.

The success of asymmetric hydrogenation hinges on the design and application of chiral ligands that coordinate to a metal center, typically ruthenium or cobalt, to create a chiral catalytic environment. These chiral metal complexes can effectively differentiate between the two enantiotopic faces of the ketone substrate.

Ruthenium-Based Catalysis: Chiral ruthenium complexes, particularly those incorporating bidentate phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely recognized for their high efficiency and enantioselectivity in the hydrogenation of ketones. The Noyori asymmetric hydrogenation, which employs Ru-BINAP catalysts, is a landmark in this field. For the reduction of 1-(4-fluorophenyl)butan-1-one, a catalyst system comprising a ruthenium precursor and a chiral BINAP ligand can be utilized under hydrogen pressure to afford the chiral alcohol in high enantiomeric excess (ee).

| Catalyst System | Ligand | Solvent | H₂ Pressure | Temperature (°C) | Enantiomeric Excess (ee) |

| [RuCl₂(p-cymene)]₂ | (R)-BINAP | Methanol | 10-50 atm | 25-50 | >95% (for (R)-enantiomer) |

| [RuCl₂(p-cymene)]₂ | (S)-BINAP | Methanol | 10-50 atm | 25-50 | >95% (for (S)-enantiomer) |

Cobalt-Based Catalysis: More recently, catalysts based on earth-abundant and less expensive metals like cobalt have gained significant attention for asymmetric hydrogenation. Chiral cobalt complexes, often featuring pincer-type ligands, have been developed and shown to be effective in the enantioselective reduction of various ketones. While specific applications to 1-(4-fluorophenyl)butan-1-one are still emerging, the general principles of ligand design and catalytic activation are applicable. These systems often require an activating agent, such as a silane (B1218182) or a borane, to generate the active catalytic species.

The development of these advanced synthetic methodologies provides chemists with a robust toolkit for the efficient and selective preparation of this compound, paving the way for the synthesis of complex and stereochemically defined pharmaceutical agents.

Organocatalytic Asymmetric Syntheses (e.g., Chiral Thiourea (B124793) Catalysts, Cinchona Alkaloid Squaramide)

The asymmetric synthesis of chiral alcohols such as this compound has been significantly advanced through the use of organocatalysis, which employs small organic molecules to catalyze stereoselective transformations. Among these, chiral thiourea and cinchona alkaloid squaramide catalysts have emerged as powerful tools.

Chiral Thiourea Catalysts:

Chiral thiourea derivatives are effective hydrogen-bond donors that can activate electrophiles and control the stereochemical outcome of reactions. nih.govresearchgate.net Their utility stems from the ability of the thiourea moiety to form two hydrogen bonds with an electrophile, thereby orienting the substrate for a stereoselective nucleophilic attack. researchgate.net The synthesis of these catalysts often involves the reaction of a chiral amine with an isothiocyanate, allowing for a modular design to fine-tune steric and electronic properties. nih.gov Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine in addition to the thiourea group, can simultaneously activate both the nucleophile and the electrophile, leading to high enantioselectivity.

Cinchona Alkaloid Squaramide Catalysts:

Cinchona alkaloids and their derivatives are another important class of organocatalysts. Squaramide-based catalysts derived from cinchona alkaloids have proven to be highly effective in a variety of asymmetric reactions. researchgate.netnih.govnih.gov The squaramide moiety, similar to thiourea, acts as a hydrogen-bond donor. researchgate.net When appended to a cinchona alkaloid scaffold, the resulting bifunctional catalyst can effectively control the stereochemistry of the reaction through a combination of hydrogen bonding and steric hindrance. researchgate.netnih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the mechanism of these catalysts, suggesting that a network of noncovalent interactions, including hydrogen bonding and π-stacking, is responsible for the observed stereoselectivity. researchgate.netnih.gov These catalysts have been successfully applied in reactions such as Michael additions, which can be adapted for the synthesis of precursors to chiral alcohols like this compound. nih.govresearchgate.net

| Catalyst Type | Key Features | Mode of Action |

| Chiral Thiourea | Strong hydrogen-bond donor capabilities. nih.gov | Activates electrophiles through dual hydrogen bonding. researchgate.net |

| Cinchona Alkaloid Squaramide | Bifunctional nature with hydrogen-bond donor and basic sites. researchgate.netnih.gov | Simultaneous activation of electrophile and nucleophile. researchgate.net |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a product from a starting material that can form two or more. This is particularly relevant when a molecule already contains a stereocenter and a new one is being created. In the context of this compound, if a precursor already possesses a chiral center, the subsequent reaction steps must be controlled to favor the formation of the desired diastereomer.

One common strategy for achieving diastereoselectivity is substrate control, where the existing stereocenter directs the approach of the incoming reagent. Models like the Felkin-Anh model can be used to predict the outcome of nucleophilic additions to chiral carbonyl compounds, which are key intermediates in the synthesis of alcohols. figshare.com Catalyst control is another powerful approach, where a chiral catalyst interacts with the substrate to create a diastereomeric transition state that favors the formation of one product over the other. For instance, in reductions of diketones, the choice of silane reagent in a borane-catalyzed reaction can control the diastereoselectivity of the resulting diol. figshare.comscilit.comepa.gov

Determination of Enantiomeric Excess in Chiral this compound Syntheses

The enantiomeric excess (ee) is a critical measure of the success of an asymmetric synthesis, quantifying the purity of the desired enantiomer in a mixture. masterorganicchemistry.com It is calculated as the absolute difference between the mole fractions of the two enantiomers. youtube.com

A primary and widely used method for determining the enantiomeric excess of chiral alcohols like this compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique involves separating the enantiomers on a chiral stationary phase. rsc.org The differential interaction of each enantiomer with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. rsc.org The relative areas of the peaks corresponding to each enantiomer are used to calculate the enantiomeric excess.

Other methods for determining enantiomeric excess include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their integration and the calculation of the ee.

Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be used to separate volatile enantiomers.

Fluorescence Spectroscopy: This method involves the use of a chiral fluorescent sensor that forms diastereomeric complexes with the enantiomers, resulting in a differential fluorescence response that can be correlated to the enantiomeric excess. bath.ac.uk This technique is particularly amenable to high-throughput screening of asymmetric reactions. bath.ac.uk

| Analytical Technique | Principle of Operation |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. rsc.org |

| Chiral NMR Spectroscopy | Use of chiral additives to induce chemical shift non-equivalence between enantiomers. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a chiral fluorescent sensor, resulting in a differential signal. bath.ac.uk |

Process Optimization and Scalability Studies for this compound Production

Influence of Solvent Systems and Reaction Parameters

The choice of solvent and the optimization of reaction parameters are crucial for maximizing the yield, selectivity, and efficiency of the synthesis of this compound.

Reaction Parameters: Key reaction parameters that require optimization include:

Temperature: Temperature affects the reaction rate and can influence the stereoselectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

Concentration: The concentration of reactants can impact the reaction kinetics and, in some cases, the catalyst's stability and activity.

Pressure: For reactions involving gaseous reagents, pressure is a critical parameter that influences the concentration of the gas in the liquid phase.

Stirring rate: Adequate mixing is essential to ensure homogeneity, particularly in heterogeneous reactions.

Automated systems and design of experiment (DoE) methodologies can be employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions. nih.gov

Catalyst Efficiency and Turnover Number Considerations

For a synthetic process to be economically viable and scalable, the efficiency of the catalyst is of paramount importance.

Catalyst Efficiency: This is a broad term that encompasses the catalyst's activity, selectivity, and stability. A highly efficient catalyst will produce the desired product with high yield and stereoselectivity under mild conditions.

Turnover Number (TON) and Turnover Frequency (TOF):

Turnover Number (TON) represents the number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A high TON indicates a more robust and long-lasting catalyst.

Turnover Frequency (TOF) is the TON per unit of time, reflecting the catalyst's activity. A high TOF means the catalyst can convert substrate to product at a faster rate. youtube.com

Optimizing the TON and TOF involves understanding the catalyst deactivation pathways and finding conditions that minimize them. For instance, in some phase-transfer catalysis systems, the stability of the catalyst under the reaction conditions can be a limiting factor, and careful selection of the reaction setup is necessary to achieve high enantioselectivity. researchgate.net

Analytical Methodologies for Synthetic Route Assessment and Purity

A comprehensive suite of analytical techniques is essential for assessing the success of a synthetic route and ensuring the purity of the final product, this compound.

For Synthetic Route Assessment:

Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis of reaction mixtures, allowing for the determination of conversion, yield, and the formation of byproducts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile components in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the products and any intermediates, confirming the desired transformation has occurred. nih.gov

For Purity Assessment of the Final Product:

HPLC: The primary method for determining the chemical purity of the final compound. nih.gov

Elemental Analysis: Determines the elemental composition of the compound, which should match the theoretical values for this compound. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the product. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provide information about the thermal properties of the compound, such as melting point and decomposition temperature, which are indicative of purity. nih.gov

X-ray Diffraction (XRD): If the compound is crystalline, XRD can be used to determine its crystal structure and confirm its identity and purity. nih.gov

| Analytical Method | Application in Synthesis and Purity Assessment |

| HPLC | Monitoring reaction progress, determining yield, assessing chemical and enantiomeric purity. nih.gov |

| NMR Spectroscopy | Structural elucidation of products and intermediates. nih.gov |

| Mass Spectrometry | Confirmation of molecular weight. nih.gov |

| Elemental Analysis | Verification of elemental composition. nih.gov |

| Thermal Analysis (DSC, TGA) | Determination of melting point and thermal stability. nih.gov |

Chromatographic Techniques for Compound Isolation and Purification

Chromatographic methods are indispensable for the isolation and purification of this compound from complex reaction mixtures. The choice of technique is often dictated by the scale of the synthesis and the desired purity of the final product.

Column Chromatography is a widely used technique for the purification of this compound on a laboratory scale. In this method, a stationary phase, typically silica (B1680970) gel, is packed into a column. The crude product is then loaded onto the column and eluted with a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For the purification of this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. The polarity of the solvent mixture can be adjusted to achieve optimal separation. Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the purification of this compound, especially when high purity is required. Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (such as water and acetonitrile), is frequently employed. This technique offers higher resolution and faster separation times compared to traditional column chromatography.

In a specific synthetic procedure, the crude this compound was purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the purified product.

Interactive Table 1: Chromatographic Purification Methods

| Technique | Stationary Phase | Mobile Phase | Key Advantage |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Versatile and suitable for various scales. |

| HPLC | C18 | Water/Acetonitrile | High resolution and purity. |

Spectroscopic Techniques for Structural Confirmation

Once purified, the structure of this compound is confirmed using various spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. nih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound shows distinct signals for the protons in different chemical environments. The aromatic protons of the fluorophenyl group typically appear as multiplets in the region of δ 7.0–7.3 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) gives a signal around δ 4.6 ppm. The protons of the butyl chain resonate at higher field strengths.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the aromatic ring are observed in the range of δ 115–145 ppm. The carbon atom bonded to the hydroxyl group appears around δ 75 ppm, and the signals for the butyl chain carbons are found at higher field strengths.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits a characteristic broad absorption band for the hydroxyl (O-H) group in the region of 3200–3600 cm⁻¹. The C-H stretching vibrations of the aromatic and alkyl parts of the molecule are observed around 2850–3100 cm⁻¹. A strong absorption corresponding to the C-F bond is also present.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168.21, which corresponds to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

A reported characterization of this compound provided the following spectroscopic data:

¹H NMR (CDCl₃): δ 7.29-7.25 (m, 2H), 7.02-6.97 (m, 2H), 4.63 (t, J=6.4 Hz, 1H), 2.20 (s, 1H), 1.76-1.60 (m, 2H), 1.40-1.20 (m, 2H), 0.88 (t, J=7.2 Hz, 3H).

¹³C NMR (CDCl₃): δ 141.0, 127.3, 115.0, 75.5, 41.2, 18.9, 13.8.

Interactive Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Spectral Feature | Observed Value |

| ¹H NMR | Aromatic Protons | 7.0–7.3 ppm |

| ¹³C NMR | Carbinol Carbon | ~75 ppm |

| IR | O-H Stretch | 3200–3600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) | 168.21 m/z nih.gov |

Chemical Transformations and Derivatization of 1 4 Fluorophenyl Butan 1 Ol

Conversion into Functionalized Intermediates

The strategic modification of the hydroxyl group in 1-(4-fluorophenyl)butan-1-ol is a key step in its journey from a simple alcohol to a valuable building block for specialized applications. These conversions are fundamental to its role in medicinal chemistry and materials science.

Halogenation reactions replace the hydroxyl group with a halogen atom, a transformation that introduces a reactive handle for nucleophilic substitution reactions. mt.comlibretexts.orgpearson.comyoutube.com The chlorination of this compound to yield 4-chloro-1-(4-fluorophenyl)butan-1-ol (B1656246) is a notable example. fda.govpharmaffiliates.comncats.ionih.govdrugfuture.com This chlorinated derivative is a key intermediate in the synthesis of various pharmacologically active compounds, including the antipsychotic agent haloperidol (B65202). pharmaffiliates.com

| Reactant | Reagent | Product | Significance |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) or similar chlorinating agent | 4-Chloro-1-(4-fluorophenyl)butan-1-ol | Intermediate for the synthesis of haloperidol and other CNS-active agents. pharmaffiliates.com |

Esterification of the hydroxyl group can serve two primary purposes: to protect the alcohol or to convert it into a good leaving group for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comuakron.eduorganic-chemistry.org The formation of mesylates (methanesulfonates) and tosylates (p-toluenesulfonates) are common strategies to activate the hydroxyl group. google.comchemicalbook.comnih.gov These sulfonate esters are excellent leaving groups, facilitating the introduction of various nucleophiles at the carbinol carbon. For instance, the tosylate of a similar chiral alcohol, (S)-1-(4-fluorophenyl)ethanol, is a valuable intermediate in asymmetric synthesis. researcher.life While specific examples for this compound are not detailed in the provided search results, the general principles of these reactions are widely applicable.

| Reactant | Reagent | Product Type | Purpose of Transformation |

|---|---|---|---|

| This compound | Methanesulfonyl chloride (MsCl) in the presence of a base | Mesylate | Activation of the hydroxyl group as a good leaving group for SN2 reactions. |

| This compound | p-Toluenesulfonyl chloride (TsCl) in the presence of a base | Tosylate | Activation of the hydroxyl group as a good leaving group for SN2 reactions. google.comnih.gov |

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(4-fluorophenyl)butan-1-one. chemrxiv.orgsemanticscholar.org This transformation is a fundamental process in organic synthesis, providing access to a different class of compounds with distinct reactivity. The resulting ketone is a precursor for various pharmaceutical agents. For example, 1-(4-fluorophenyl)butan-1-one is a key starting material in the synthesis of certain antipsychotic drug analogs and fexofenadine (B15129) derivatives. researchgate.netnih.govnih.gov A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. The oxidation of the related compound 1-(4-fluorophenyl)ethanol (B1199365) has been studied, indicating the feasibility of this transformation. researcher.lifenih.govchemspider.com

| Reactant | General Oxidizing Agent | Product | Application of Product |

|---|---|---|---|

| This compound | PCC, PDC, Swern oxidation, etc. | 1-(4-Fluorophenyl)butan-1-one | Precursor for antipsychotic analogs and fexofenadine derivatives. researchgate.netnih.govnih.gov |

Strategic Utility in Complex Molecule Synthesis

The derivatives of this compound are instrumental in the synthesis of a range of complex molecules, particularly those with significant biological activity.

The structural motif of this compound is embedded within several important pharmaceutical compounds.

Antipsychotic Analogues : The chlorinated derivative, 4-chloro-1-(4-fluorophenyl)butan-1-ol, is a direct precursor to compounds structurally related to haloperidol. pharmaffiliates.com The butyrophenone (B1668137) moiety, which can be derived from this compound through oxidation, is a classic pharmacophore in the development of antipsychotic drugs. nih.govnih.govresearchgate.net For instance, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, an analog of haloperidol, has been identified as a potential atypical antipsychotic agent. nih.govnih.gov

Fexofenadine Derivatives : this compound and its corresponding ketone are utilized in the synthesis of analogs of fexofenadine, a non-sedating antihistamine. researchgate.net The synthesis often involves the reaction of a derivative of 1-(4-fluorophenyl)butan-1-one with a piperidine (B6355638) moiety, followed by reduction of the ketone to the secondary alcohol. researchgate.netwisdomlib.orgresearchgate.netgoogle.comscispace.com

Ezetimibe Intermediates : The core structure of this compound is relevant to the synthesis of intermediates for ezetimibe, a cholesterol absorption inhibitor. google.comnewdrugapprovals.orgnih.govnih.gov While the exact synthetic routes can vary, the fluorophenyl group attached to a carbon chain is a key feature of this drug.

While this compound itself is not typically a ligand, it can be converted into derivatives that chelate to metal ions. For example, enantiomerically pure 1,2-diamino-1-(4-fluorophenyl)butanes, which can be synthesized from precursors related to this compound, have been used as ligands for platinum(II). nih.gov These platinum complexes have been investigated for their potential as antitumor agents, particularly against breast and prostate cancer cell lines. nih.gov The coordination of these diamine ligands to platinum results in complexes with distinct stereochemistry, which in turn influences their biological activity. nih.govnih.gov The hydroxyl group in related 1,2-diamino-1-(4-fluorophenyl)alkanol ligands has been shown to improve the water solubility and modify the lipophilicity of the resulting platinum(II) complexes. nih.gov

| Derivative | Metal Ion | Resulting Complex | Potential Application |

|---|---|---|---|

| 1,2-Diamino-1-(4-fluorophenyl)butane | Platinum(II) | [1,2-Diamino-1-(4-fluorophenyl)butane]platinum(II) complexes | Antitumor agents. nih.govnih.govmdpi.commdpi.com |

Incorporation into Heterocyclic Systems (e.g., Spiro[indole-3,3'-pyrrolizine], Aza Cyclo-butanone)

Research into the synthesis of Spiro[indole-3,3'-pyrrolizine] derivatives indicates that these complex structures are typically formed through multi-component reactions, most notably the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.govnih.gov The azomethine ylides are commonly generated in situ from the condensation of isatin (B1672199) derivatives with α-amino acids like L-proline. nih.govmdpi.com The subsequent reaction with an electron-deficient alkene leads to the stereospecific formation of the spiro-pyrrolizidine core fused to the oxindole (B195798) moiety. nih.gov There are no documented instances of utilizing this compound as a building block in this synthetic strategy.

Similarly, the synthesis of aza-cyclobutanone (azetidinone) rings, which form the core of β-lactam compounds, proceeds through various established methods. A prominent route is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. Other methods include intramolecular cyclization of β-amino acids and ring-closing metathesis. The scientific literature does not describe a synthetic route to aza-cyclobutanones that employs this compound as a starting material.

Mechanistic Investigations of Derivatization Reactions

Consistent with the absence of synthetic routes, there are no mechanistic investigations reported in the literature concerning the derivatization of this compound to form Spiro[indole-3,3'-pyrrolizine] or aza-cyclobutanone structures. Mechanistic studies of the formation of Spiro[indole-3,3'-pyrrolizine] focus on the concerted or stepwise nature of the 1,3-dipolar cycloaddition reaction, including the facial selectivity and stereochemical outcomes determined by the reactants and catalysts used. nih.gov For aza-cyclobutanones, mechanistic studies often explore the stereoselectivity of the Staudinger cycloaddition and other cyclization pathways. None of these studies involve this compound.

Advanced Spectroscopic and Analytical Characterization of 1 4 Fluorophenyl Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-Fluorophenyl)butan-1-ol provides a wealth of information through chemical shifts (δ), spin-spin coupling, and signal integration. The spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule.

The aromatic protons on the 4-fluorophenyl ring are expected to appear as two distinct multiplets in the downfield region (typically δ 7.0-7.4 ppm). Due to the fluorine substitution at the para position, the aromatic ring presents an AA'BB' spin system. The protons ortho to the fluorine (H-3/H-5) will be chemically equivalent, as will the protons meta to the fluorine (H-2/H-6). They will appear as two doublets of doublets (or complex multiplets) due to coupling to each other and long-range coupling to the fluorine atom.

The proton on the carbon bearing the hydroxyl group (the carbinol proton, H-1) is expected to be a triplet around δ 4.6-4.8 ppm. Its downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the electronegative oxygen atom. It will be split into a triplet by the two adjacent protons on C-2 of the butyl chain. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary (δ 2.0-4.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.

The aliphatic protons of the butyl chain will appear in the upfield region. The two protons on C-2 are expected around δ 1.6-1.8 ppm, appearing as a multiplet due to coupling with H-1 and the C-3 protons. The C-3 protons should resonate at approximately δ 1.3-1.5 ppm, also as a multiplet. The terminal methyl group protons (C-4) will be the most upfield, appearing as a triplet around δ 0.9 ppm, coupled to the C-3 protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H (ortho to F) | ~ 7.25 - 7.40 | dd (or m) | 2H | - |

| Ar-H (meta to F) | ~ 7.00 - 7.15 | dd (or m) | 2H | - |

| CH-OH (H-1) | ~ 4.6 - 4.8 | t | 1H | ~ 6.5 Hz |

| OH | ~ 2.0 - 4.0 | br s | 1H | - |

| CH₂ (C-2) | ~ 1.6 - 1.8 | m | 2H | - |

| CH₂ (C-3) | ~ 1.3 - 1.5 | m | 2H | - |

| CH₃ (C-4) | ~ 0.9 | t | 3H | ~ 7.4 Hz |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected: four for the aromatic carbons and four for the aliphatic butyl chain carbons.

The carbon attached to the fluorine (C-para) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and resonate around δ 160-163 ppm. The ipso-carbon (the aromatic carbon attached to the butanol chain) is predicted to appear around δ 140-142 ppm. The ortho- and meta-aromatic carbons will show smaller C-F coupling constants and resonate at approximately δ 127-129 ppm and δ 114-116 ppm, respectively. The carbinol carbon (C-1) is expected around δ 75 ppm. The remaining aliphatic carbons (C-2, C-3, and C-4) will appear further upfield, with predicted shifts around δ 40 ppm, δ 19 ppm, and δ 14 ppm, respectively.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-para (C-F) | ~ 160 - 163 |

| C-ipso | ~ 140 - 142 |

| C-ortho | ~ 127 - 129 |

| C-meta | ~ 114 - 116 |

| C-1 (CH-OH) | ~ 75 |

| C-2 (CH₂) | ~ 40 |

| C-3 (CH₂) | ~ 19 |

| C-4 (CH₃) | ~ 14 |

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis (e.g., Chiral Derivatizing Agents)

Since C-1 is a stereocenter, this compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy, exhibiting separate sets of signals. rsc.org

For example, reacting racemic this compound with a chiral acid like (R)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would produce two diastereomeric esters. In the ¹H or ¹⁹F NMR spectrum of this mixture, the signals for the protons or fluorine atoms near the stereocenter of the original alcohol would be resolved into two separate sets, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer. The relative integration of these distinct signals allows for the precise determination of the enantiomeric excess (ee) of the original alcohol sample.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group; its broadness is a result of intermolecular hydrogen bonding. Aliphatic C-H stretching vibrations from the butyl chain will appear as strong, sharp peaks between 2850 and 3000 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹.

The C-O stretching vibration of the secondary alcohol will give rise to a strong absorption in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed as a series of peaks in the 1450-1600 cm⁻¹ range. Finally, a strong absorption band characteristic of the C-F stretch in a fluoroaromatic compound is expected in the 1200-1250 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H stretch | Aromatic | 3010 - 3100 | Medium |

| C-H stretch | Aliphatic | 2850 - 3000 | Strong |

| C=C stretch | Aromatic | 1450 - 1600 | Medium |

| C-F stretch | Aryl fluoride | 1200 - 1250 | Strong |

| C-O stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₀H₁₃FO, giving it a molecular weight of approximately 168.21 g/mol .

Upon electron ionization, a molecular ion peak (M⁺˙) would be expected at m/z = 168. However, for alcohols, this peak can be weak or absent due to rapid fragmentation. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at m/z = 150 (M-18).

The most significant fragmentation pathway for this molecule is likely alpha-cleavage, the breaking of the C1-C2 bond. This would result in the loss of a propyl radical (•C₃H₇) to form a very stable, resonance-delocalized ion [C₆H₄F-CHOH]⁺. This fragment would be the base peak in the spectrum, appearing at m/z = 125. Further fragmentation could involve the loss of the butyl chain, leading to a fluorophenyl fragment at m/z = 95 [C₆H₄F]⁺. Other smaller fragments corresponding to the butyl chain, such as m/z = 57 [C₄H₉]⁺ and m/z = 43 [C₃H₇]⁺, may also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₀H₁₃FO]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₁₀H₁₁F]⁺˙ | Loss of H₂O |

| 125 | [C₇H₇FO]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 95 | [C₆H₄F]⁺ | Cleavage of the C-C bond to the ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The chromophore in this compound is the 4-fluorophenyl group. Benzene (B151609) exhibits a primary absorption band (E-band) around 204 nm and a weaker, secondary band (B-band) with fine structure around 256 nm, both arising from π → π* transitions. up.ac.za

Substitution on the benzene ring affects the position and intensity of these bands. The fluorine atom and the alkyl alcohol group are both auxochromes. Their presence is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The primary absorption band for this compound is expected around 210-220 nm, while the secondary B-band, characterized by its fine vibrational structure, would likely appear in the 260-270 nm range.

Predicted UV-Vis Absorption Maxima for this compound

| Absorption Band | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Primary (E-band) | π → π | ~ 210 - 220 |

| Secondary (B-band) | π → π | ~ 260 - 270 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quality control of chiral compounds such as this compound. It is employed for both the determination of chemical purity and the separation and quantification of its enantiomers. The enantioselective separation is critical in pharmaceutical applications, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.

The separation of enantiomers by HPLC is typically achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving a successful enantioseparation.

For fluorinated phenyl carbinols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. These CSPs, particularly those with phenylcarbamate derivatives, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of a wide range of compounds. Pirkle-type CSPs, which are based on a "brush-type" chiral selector, can also be employed and are known for their robustness and broad applicability.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), plays a significant role in modulating the retention and resolution of the enantiomers. Small amounts of additives, like diethylamine (B46881) or trifluoroacetic acid, are often used to improve peak shape and resolution, especially for compounds with basic or acidic functionalities.

The following interactive data table provides examples of chromatographic conditions that have been successfully used for the enantiomeric separation of compounds structurally similar to this compound, illustrating the common approaches used for such analyses.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Analytes |

|---|---|---|---|---|

| Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Diethylamine/Trifluoroacetic Acid (80:20:0.1:0.1 v/v/v/v) | 1.0 | 223 | Aromatic amine derivatives |

| (R,R) Whelk-O1 ((3,5-Dinitrobenzoyl)phenylglycine) | n-Hexane/Ethanol/Trifluoroacetic Acid/Isopropylamine | 1.0 | Not Specified | β-amino-β-(4-bromophenyl) propionic acid |

| Chiral AGP (α1-acid glycoprotein) | 0.1 M Sodium Phosphate Buffer (pH 4.5)/Isopropanol (98:2 v/v) | 1.0 | 322 | Ketorolac |

Gas-Phase Chiral Recognition Studies Using Resonant Two-Photon Ionization (R2PI) Spectroscopy

Gas-phase spectroscopic techniques provide a unique opportunity to study the intrinsic interactions responsible for chiral recognition in the absence of solvent effects. Resonant Two-Photon Ionization (R2PI) spectroscopy, coupled with mass spectrometry, is a powerful tool for investigating the subtle energetic and structural differences between diastereomeric complexes of chiral molecules.

Principles and Applications of R2PI and IR-R2PI for Chiral Discrimination

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective spectroscopic technique used to probe the electronic states of molecules in the gas phase. In a typical R2PI experiment, a molecule is excited from its ground electronic state (S₀) to an excited electronic state (S₁) by absorbing a tunable laser photon. A second photon then ionizes the molecule from the excited state. By scanning the wavelength of the first laser and monitoring the resulting ion signal, an electronic spectrum of the molecule is obtained. When combined with a time-of-flight (TOF) mass spectrometer, this technique allows for mass-selective spectroscopy.

For chiral discrimination, a chiral molecule of interest, such as (R)- or (S)-1-(4-fluorophenyl)butan-1-ol, is co-expanded in a supersonic jet with a chiral selector molecule. This process leads to the formation of diastereomeric adducts in the cold, isolated environment of the molecular beam (e.g., [R-analyte···R-selector] and [S-analyte···R-selector]). Due to the different spatial arrangement of the constituent molecules, these diastereomeric complexes have slightly different structures and binding energies. These differences are reflected in their R2PI spectra, leading to distinct spectroscopic signatures that allow for chiral discrimination.

Infrared-Resonant Two-Photon Ionization (IR-R2PI) spectroscopy provides complementary structural information by probing the vibrational modes of the diastereomeric complexes in their ground electronic state. In this double-resonance technique, a tunable infrared laser is used to excite a specific vibrational mode of the complex. If the IR laser is resonant with a vibrational transition, the population in the ground vibrational state is depleted, leading to a decrease in the R2PI signal. By scanning the IR frequency, a vibrational spectrum of the selected diastereomeric complex can be recorded. This allows for a detailed investigation of the intermolecular interactions, such as hydrogen bonding, within the complexes.

Spectroscopic Signatures of Diastereomeric Adducts

The R2PI spectra of diastereomeric adducts of fluorinated phenyl carbinols, such as those formed between 1-(4-fluorophenyl)ethanol (B1199365) and a chiral alcohol like 2-butanol (B46777), exhibit distinct spectroscopic signatures that are indicative of chiral recognition. These signatures primarily manifest as shifts in the origin of the S₁ ← S₀ electronic transition. rsc.orgnih.govnih.gov

The formation of a diastereomeric complex can lead to either a red-shift (lower energy) or a blue-shift (higher energy) of the electronic transition compared to the bare chromophore. The direction and magnitude of this shift are sensitive to the specific intermolecular interactions within the complex. For aromatic molecules, these interactions often include:

OH···O Hydrogen Bonding: A strong, directional interaction that is often the primary binding force in alcohol-containing complexes.

CH···π Interactions: Weaker interactions between C-H bonds of the selector and the π-electron cloud of the aromatic ring of the fluorinated phenyl carbinol.

OH···π Interactions: Interactions between the hydroxyl group of one molecule and the π-system of the other.

CH···F Interactions: Weak hydrogen bonds involving the fluorine atom.

The subtle differences in the interplay of these forces in the homochiral (e.g., [S-analyte···S-selector]) versus the heterochiral (e.g., [S-analyte···R-selector]) adducts result in different stabilization energies for both the ground (S₀) and excited (S₁) electronic states. This leads to different transition energies and, consequently, shifts in the R2PI spectra.

Studies on the closely related 1-(4-fluorophenyl)ethanol have shown that the homochiral complex is more stable than the heterochiral complex, with a binding energy difference estimated to be greater than 0.60 kcal mol⁻¹. rsc.orgnih.gov The R2PI spectra of these diastereomeric adducts show distinct origins for the S₁ ← S₀ transition, providing a clear spectroscopic handle for chiral discrimination.

Furthermore, IR-R2PI spectroscopy has revealed differences in the frequencies and intensities of the OH stretch vibrational modes in the ground state of the diastereomeric complexes, confirming that the hydrogen-bonding interactions are slightly different in the two adducts. rsc.org These spectroscopic signatures provide a detailed picture of the molecular-level interactions that govern chiral recognition in the gas phase.

The following table summarizes the key spectroscopic observations in the chiral recognition of fluorinated phenyl carbinols.

| Spectroscopic Technique | Observed Signature of Chiral Recognition | Underlying Physical Principle |

|---|---|---|

| R2PI Spectroscopy | Shift in the S₁ ← S₀ electronic transition origin between diastereomeric adducts. | Differential stabilization of the ground and excited electronic states due to variations in intermolecular interactions. |

| IR-R2PI Spectroscopy | Different frequencies and intensities of the OH stretch vibrational mode in the ground state. | Slightly different hydrogen-bonding geometries and strengths in the diastereomeric complexes. |

Theoretical and Computational Chemistry Insights into 1 4 Fluorophenyl Butan 1 Ol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are essential for predicting the electronic structure and related properties of molecules. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for exploring ground and excited state characteristics.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. ajchem-a.comnih.gov For molecules like 1-(4-Fluorophenyl)butan-1-ol, DFT is used to determine a wide range of ground-state properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and parameters related to chemical reactivity.

In studies of analogous aromatic alcohols, dispersion-corrected DFT (D-DFT) methods, such as B3LYP combined with basis sets like 6-31++G**, are commonly employed to accurately account for the non-covalent interactions that are critical in these systems. researchgate.netnih.gov These calculations yield optimized geometries and allow for the prediction of infrared spectra, where the frequencies and intensities of vibrational modes, such as the O-H stretch, provide signatures of molecular structure and intermolecular interactions. rsc.org

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Illustrative Ground State Properties Calculated via DFT for a Phenyl Alcohol System This table presents typical data obtained from DFT calculations on a related molecule, 1-(4-fluorophenyl)ethanol (B1199365), to illustrate the expected parameters for this compound.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 7.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~ 2.0 - 2.5 Debye |

| O-H Stretch Freq. | Vibrational frequency of the hydroxyl group bond. | ~ 3600 - 3650 cm⁻¹ |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. cecam.orgfaccts.de It is a primary method for calculating vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. cnr.it

For aromatic compounds like this compound, TD-DFT is used to predict the S₁ ← S₀ (from the ground state to the first singlet excited state) electronic transition. rsc.orgnih.gov The calculated excitation energies and oscillator strengths can be directly compared with experimental absorption spectra to identify and characterize electronic transitions. TD-DFT calculations are sensitive to the choice of functional, with long-range corrected functionals often providing more accurate results for charge-transfer excitations. rutgers.eduresearchgate.net

In the context of chiral recognition studies on the analog 1-(4-fluorophenyl)ethanol, TD-DFT calculations have shown that the electronic transition energies can differ between diastereomeric complexes, providing a theoretical basis for the spectroscopic differences observed experimentally. rsc.org

Analysis of Intermolecular Interactions and Chiral Selectivity

The ability of a chiral molecule to distinguish between enantiomers of another chiral compound is known as chiral recognition. This process is governed by the formation of transient diastereomeric complexes stabilized by a network of weak intermolecular interactions.

Non-covalent interactions are the driving force behind molecular recognition. Computational studies on the diastereomeric complexes formed between 1-(4-fluorophenyl)ethanol and chiral partners like 2-butanol (B46777) have identified several key interactions. researchgate.net The primary and strongest of these is the intermolecular O-H···O hydrogen bond between the hydroxyl groups of the two molecules.

Beyond this primary hydrogen bond, weaker interactions play a decisive role in the subtle energetic differences that lead to chiral discrimination. These include:

CH···π interactions: Where C-H bonds from the alkyl chain of the partner molecule interact with the electron-rich π-system of the fluorophenyl ring.

OH···π interactions: The hydroxyl group can also interact with the aromatic π-system. The fluorine atom in the para position influences the electron density of the ring, thereby modulating the strength of these π-interactions. researchgate.net

CH···F interactions: Direct interactions involving the fluorine atom can also contribute to the stability of the complex.

Computational modeling is instrumental in explaining the mechanism of chiral recognition. By calculating the binding energies of different diastereomeric complexes (e.g., homochiral vs. heterochiral), researchers can predict which pairing is more stable.

Studies on the 1-(4-fluorophenyl)ethanol • 2-butanol system have shown that the homochiral complex (e.g., S-S) is more stable than the heterochiral complex (S-R). rsc.orgnih.gov The calculated binding energy difference, though small (on the order of 0.60 kcal/mol), is significant enough to enable chiral discrimination. rsc.org DFT calculations reveal that this stability difference arises from fine structural distinctions in how the molecules pack together, particularly in the orientation of the alkyl groups relative to the aromatic ring, which optimizes the network of weaker CH···π and other non-covalent interactions in the homochiral pair. researchgate.netrsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformers, which can interconvert by rotation around single bonds. Conformational analysis aims to identify the most stable conformers and map the potential energy landscape that governs their interconversion. researchgate.net

Studies on Molecular Aggregation and Charge Transfer Phenomena in Solution

Molecular Aggregation

The aggregation of this compound molecules in a solution is primarily dictated by a balance of intermolecular forces. The presence of a hydroxyl (-OH) group, a phenyl ring, and a butyl chain gives rise to several potential non-covalent interactions that can lead to the formation of molecular clusters or aggregates.

Hydrogen Bonding: The most significant interaction driving the aggregation of alcohol molecules is hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). In solution, this compound molecules can form a network of hydrogen bonds, leading to the formation of dimers, trimers, and larger oligomeric structures. The strength and extent of this network would depend on the solvent's polarity and its own hydrogen bonding capabilities. In non-polar solvents, self-aggregation through hydrogen bonding is expected to be more pronounced.

π-π Stacking: The aromatic phenyl ring introduces the possibility of π-π stacking interactions between molecules. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, can contribute to the stability of molecular aggregates. The geometry of these stacks can vary, with common arrangements being face-to-face (sandwich) or face-to-edge (T-shaped). The presence of the fluorine atom can influence the quadrupole moment of the phenyl ring and thus modulate the strength and preferred geometry of these π-π interactions.

Hydrophobic Interactions: The butyl chain is a non-polar, hydrophobic moiety. In polar solvents, particularly water, hydrophobic interactions would drive the butyl chains to associate with each other, minimizing their contact with the polar solvent molecules. This can lead to the formation of micelle-like aggregates where the hydrophobic chains are sequestered in the core and the polar hydroxyl and fluorophenyl groups are exposed to the solvent.

Influence of the Fluorine Substituent: The fluorine atom at the para-position of the phenyl ring has a dual role. Its high electronegativity makes the C-F bond polar, potentially leading to dipole-dipole interactions. Furthermore, fluorine can act as a weak hydrogen bond acceptor. The electron-withdrawing nature of fluorine also influences the electron density of the phenyl ring, which can affect the strength of π-π stacking interactions.

Charge Transfer Phenomena

Charge transfer (CT) refers to the transfer of electronic charge between molecules or between different parts of the same molecule. In the context of this compound in solution, both intermolecular and intramolecular charge transfer could be considered, although significant intermolecular charge transfer complexes are less likely without a strong electron donor or acceptor present.

Intramolecular Charge Transfer (ICT): The this compound molecule itself possesses features that could lead to a degree of intramolecular charge transfer. The phenyl ring can act as a π-electron system, while the hydroxyl group and the fluorine atom are substituents with distinct electronic effects. The fluorine atom is electron-withdrawing through the inductive effect but a weak π-donor through resonance. The hydroxyl group is also inductively withdrawing but a stronger π-donor. Upon electronic excitation, for instance by absorption of UV light, there could be a redistribution of electron density within the molecule, potentially leading to a charge transfer state. The polarity of the solvent would play a crucial role in stabilizing such a charge-separated state. Solvatochromic studies, which examine the change in UV-visible absorption or fluorescence spectra with solvent polarity, could provide experimental evidence for ICT.

Intermolecular Charge Transfer: The formation of intermolecular charge-transfer complexes typically requires the interaction of a good electron donor molecule with a good electron acceptor molecule. While the fluorophenyl group has some electron-accepting character due to the fluorine substituent, this compound is not an exceptionally strong electron acceptor or donor. Therefore, the formation of significant ground-state charge-transfer complexes with itself or with common solvents is not highly anticipated. However, in the presence of strong electron donors or acceptors in the solution, it is conceivable that this compound could participate in the formation of such complexes.

To quantitatively assess the charge transfer properties, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed. These calculations can predict the energies of electronic transitions and characterize the nature of the excited states, revealing any charge transfer character.

Hypothetical Data from Computational Studies

In the absence of published data, we can hypothesize the type of information that computational studies would provide. For instance, a molecular dynamics simulation could yield radial distribution functions (RDFs) describing the probability of finding molecules at a certain distance from each other, which would reveal the extent of aggregation. Quantum chemical calculations could provide insights into the energetics of dimer formation and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding charge transfer.

Table 1: Hypothetical Interaction Energies for this compound Dimer Configurations (in kcal/mol)

| Dimer Configuration | Predominant Interaction | Estimated Interaction Energy |

| Head-to-Head | Hydrogen Bonding | -5 to -8 |

| Stacked | π-π Stacking | -2 to -4 |

| T-shaped | π-π Stacking | -1 to -3 |

Note: These are estimated values for illustrative purposes and are not based on actual computational results.

Table 2: Hypothetical Solvatochromic Shift Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Hexane (B92381) | 1.88 | 260 |

| Dichloromethane | 8.93 | 262 |

| Acetonitrile | 37.5 | 264 |

| Water | 80.1 | 265 |

Note: These are hypothetical values to illustrate a potential positive solvatochromism consistent with a weak intramolecular charge transfer upon excitation.

Academic Research Applications and Broader Scientific Implications of 1 4 Fluorophenyl Butan 1 Ol Analogues

Contributions to Pharmaceutical and Medicinal Chemistry Research

The 4-fluorophenyl butyrophenone (B1668137) scaffold, a close chemical relative and precursor to 1-(4-fluorophenyl)butan-1-ol, is a foundational structure in medicinal chemistry. nih.gov This framework is integral to the development of numerous neurologically active agents, and its analogues are continuously explored for novel therapeutic applications.

Analogues derived from the 1-(4-fluorophenyl)butan-1-one structure are instrumental in the development of ligands for neuroreceptors, particularly dopamine (B1211576) (D) and serotonin (B10506) (5-HT) receptors. nih.govnih.gov These receptors are implicated in a wide range of central nervous system (CNS) pathologies, and ligands that selectively target them are vital for both research and therapeutic purposes. nih.govresearchgate.net

The butyrophenone structure is a key component of typical antipsychotic drugs like haloperidol (B65202). nih.gov Researchers have systematically modified this scaffold to create analogues with varied affinities for different receptor subtypes. For instance, replacing the piperidine (B6355638) moiety of haloperidol with a homopiperazine (B121016) structure led to the compound SYA 013, which demonstrates significant binding to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. nih.gov The synthesis of these analogues often begins with 4-chloro-1-(4-fluorophenyl)butan-1-one, highlighting the importance of this chemical framework in neuropharmacology. nih.govnih.gov Such studies are crucial for developing compounds with tailored pharmacological profiles, potentially leading to more effective treatments for psychiatric disorders with fewer side effects. mdpi.commdpi.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule influence its biological activity. nih.govnih.govfrontiersin.org For analogues of this compound, SAR investigations have been pivotal in understanding their interactions with neuroreceptors. nih.gov

By synthesizing a series of analogues and evaluating their binding affinities, researchers can map the chemical features essential for potent and selective receptor interaction. For example, SAR studies on haloperidol analogues have elucidated the effects of modifying the butyrophenone chain and the terminal amine group on binding to dopamine and serotonin receptor subtypes. nih.gov These investigations help in the rational design of new ligands with improved selectivity and efficacy. nih.gov

The table below presents binding affinity data (Ki, nM) for SYA 013, a homopiperazine analogue of haloperidol, demonstrating its multi-receptor activity profile.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D₂ | 43.3 |

| Dopamine D₃ | 158.8 |

| Dopamine D₄ | 6.6 |

| Serotonin 5-HT₁ₐ | 117.4 |

| Serotonin 5-HT₂ₐ | 23.3 |

| Serotonin 5-HT₂𝒸 | 1425 |

| Histamine H₁ | 189 |

| Data sourced from structure-activity relationship studies of SYA 013. nih.gov |

The fluorophenyl moiety is a common feature in molecules investigated for anticancer properties. mdpi.com Various derivatives containing a fluorophenyl group have demonstrated antiproliferative activity against human cancer cell lines. nih.govmdpi.com While research may not always focus directly on butanol derivatives, these studies establish the importance of the fluorophenyl group in designing potential anticancer agents.

For example, a derivative of oleanolic acid, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, has shown the ability to inhibit the proliferation and growth of breast cancer cells. nih.gov Similarly, certain 1,4-dihydropyridine (B1200194) derivatives bearing a fluorophenyl group have been found to reduce the viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. mdpi.com Another study identified 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone as the most active compound against the U-87 glioblastoma cell line. nih.gov These findings underscore the potential of fluorophenyl-containing structures as a basis for developing new antiproliferative agents. nih.govsemanticscholar.org

The following table summarizes the antiproliferative effects of selected fluorophenyl-containing compounds on various cancer cell lines.

| Compound | Cancer Cell Line | Observed Effect |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | IC₅₀ = 4.1 µM |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | IC₅₀ = 11.9 µM |

| 1-(4-Fluorophenyl)-2-((...))ethanone derivative | U-87 (Glioblastoma) | Reduced cell viability to 19.6% |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-...-amide | Breast Cancer Cells | Significantly inhibited proliferation |

| Data compiled from studies on various fluorophenyl derivatives. nih.govmdpi.comnih.gov |

Role in Agrochemical and Specialty Chemical Synthesis (General Principles)

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a principle widely exploited in the agrochemical industry. ccspublishing.org.cnnih.gov Fluorinated building blocks, including fluorinated aromatic alcohols, are key intermediates in the synthesis of modern pesticides, herbicides, and fungicides. nbinno.combiesterfeld.nonbinno.com The presence of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. ccspublishing.org.cnnbinno.com

These modifications often lead to agrochemicals that are more potent, require lower application rates, and may have improved environmental profiles. nbinno.com Fluorinated aromatic compounds are particularly prevalent among successful agrochemical candidates. nih.gov Therefore, structures like this compound represent a class of intermediates with high potential for the synthesis of novel active ingredients in crop protection. researchgate.net The alcohol functionality provides a convenient handle for further chemical reactions to build more complex molecules, while the fluorophenyl group imparts the desirable properties associated with fluorination. alfa-chemistry.com

Potential in Materials Science and Polymer Chemistry Research

Fluorinated compounds are integral to the development of high-performance materials and specialty polymers due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. semanticscholar.orgpageplace.de Fluorinated alcohols, in particular, serve as valuable monomers or building blocks in polymer chemistry. wikipedia.org

Future Directions and Emerging Research Opportunities for 1 4 Fluorophenyl Butan 1 Ol

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to chiral alcohols, including 1-(4-Fluorophenyl)butan-1-ol, is a primary focus of ongoing research. Future efforts are directed towards the discovery and implementation of novel catalytic systems that offer high selectivity and yield while minimizing waste and avoiding the use of hazardous materials.

A significant area of exploration involves asymmetric catalysis to produce enantiomerically pure forms of the alcohol, which is crucial for many of its potential applications. Enzymes, particularly alcohol dehydrogenases (ADHs), are being investigated for their high stereoselectivity in the synthesis of chiral alcohols. nih.govrsc.org The development of robust ADHs with high tolerance to organic solvents and co-solvents is a key objective. rsc.org Concurrently, chemo-catalytic methods are also advancing. Chiral anion phase transfer (CAPT) catalysis, for instance, represents a promising strategy where a chiral anion is used to control the stereochemical outcome of a reaction. nih.gov This approach allows for the rational design of catalyst systems that can produce either enantiomer of a chiral product with high selectivity. nih.gov

Transition-metal catalysis continues to be a fertile ground for innovation. rsc.org Research is moving towards catalysts based on more abundant and less toxic metals, as well as developing systems that can operate under milder reaction conditions. For example, methods for producing fluorinated alcohols from fluorinated alkyl halides are being refined to eliminate the need for heavy metals, thereby simplifying the process and reducing environmental impact. google.com Photocatalysis is also emerging as a powerful tool, using light to drive chemical reactions, which can often be performed at ambient temperature and pressure. rsc.orgmdpi.com

Furthermore, the use of hydrogen-bonding catalysts derived from fluorinated alcohols themselves is an intriguing prospect. nih.gov These organocatalysts can activate substrates through non-covalent interactions, offering a metal-free approach to various chemical transformations. The unique properties of fluorinated alcohols, such as their strong hydrogen-bond donating ability, make them effective catalysts for reactions like ring-opening polymerizations. nih.gov

| Catalyst Type | Focus Area | Potential Advantages for this compound Synthesis |

| Biocatalysts (e.g., ADHs) | Engineering for higher solvent tolerance and substrate scope. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Anion Phase Transfer (CAPT) | Rational design of catalyst systems for enantiodivergent synthesis. | High enantiomeric excess, control over stereochemistry. |

| Transition-Metal Catalysts | Use of earth-abundant metals, development of photocatalytic systems. | High efficiency, broad functional group tolerance, sustainable reaction conditions. |

| Organocatalysts | Development of hydrogen-bonding catalysts. | Metal-free, mild conditions, high selectivity. |

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of synthetic pathways for molecules like this compound are being revolutionized by the integration of automation and high-throughput experimentation (HTE). acs.orgchemrxiv.org This approach allows chemists to perform a massive number of experiments in parallel, dramatically accelerating the pace of research and development. researchgate.netresearchgate.net

HTE platforms utilize miniaturized reactors, such as 96-well or 384-well plates, coupled with robotic liquid and solid handlers to rapidly screen a wide array of reaction parameters. acs.orgnih.gov For the synthesis of this compound, HTE can be used to efficiently screen libraries of catalysts, ligands, solvents, and bases to identify the optimal conditions for yield and enantioselectivity. nih.gov This methodology significantly reduces the consumption of valuable starting materials and reagents while expanding the scope of the investigation far beyond what is possible with traditional, one-at-a-time experimentation. acs.orgnih.gov

The workflow of an automated HTE process typically involves:

Experimental Design: Utilizing Design of Experiments (DoE) software to create efficient screening protocols. acs.org